trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
CAS No.: 124295-81-4
Cat. No.: VC20872890
Molecular Formula: C10H10Br2
Molecular Weight: 289.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 124295-81-4 |
---|---|
Molecular Formula | C10H10Br2 |
Molecular Weight | 289.99 g/mol |
IUPAC Name | 1,4-dibromo-1,2,3,4-tetrahydronaphthalene |
Standard InChI | InChI=1S/C10H10Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 |
Standard InChI Key | ALQRYBAMWLAYNB-UHFFFAOYSA-N |
SMILES | C1CC(C2=CC=CC=C2C1Br)Br |
Canonical SMILES | C1CC(C2=CC=CC=C2C1Br)Br |
Introduction
Molecular Characteristics and Physical Properties
Trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene is characterized by a specific molecular structure and distinct physical properties that define its behavior in various chemical environments.
Basic Identification Parameters
The compound is uniquely identified through various chemical identifiers summarized in Table 1.
Table 1: Identification Parameters of Trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene
Parameter | Value |
---|---|
CAS Number | 124295-81-4 |
Molecular Formula | C₁₀H₁₀Br₂ |
Molecular Weight | 289.99 g/mol |
Exact Mass | 287.91500 |
LogP | 4.35240 |
IUPAC Name | 1,4-dibromo-1,2,3,4-tetrahydronaphthalene |
Standard InChI | InChI=1S/C10H10Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 |
Standard InChIKey | ALQRYBAMWLAYNB-UHFFFAOYSA-N |
SMILES | C1CC(C2=CC=CC=C2C1Br)Br |
The molecular structure consists of a partially hydrogenated naphthalene ring system (tetrahydronaphthalene or tetralin) with two bromine atoms positioned at carbons 1 and 4 in a trans configuration . This stereochemical arrangement is crucial for its chemical behavior and applications in various synthetic pathways.
Physical Properties
Trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene appears as a solid at room temperature. The relatively high LogP value of 4.35240 indicates significant lipophilicity, suggesting poor water solubility but good solubility in organic solvents . This property makes it suitable for use in organic synthesis reactions conducted in non-polar or moderately polar solvents.
Synthesis Methods
Several synthetic approaches can be employed to prepare trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene, each with specific advantages depending on the desired purity, scale, and available starting materials.
Bromination of Tetrahydronaphthalene
The most common method for synthesizing trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene involves high-temperature bromination of tetrahydronaphthalene (tetralin) with molecular bromine. This approach typically requires careful control of reaction conditions to ensure proper regioselectivity and stereoselectivity.
Stereoselective Synthesis Approaches
The trans configuration can be achieved through stereoselective synthetic routes. Studies with related compounds suggest that bromination of 1,4-dihydronaphthalene can occur stereospecifically in an anti fashion, which could be applied to obtain the trans-1,4 configuration . The reaction conditions must be carefully controlled to favor the trans isomer over the cis counterpart.
Alternative Synthesis Routes
Other synthetic routes may involve different starting materials or modified conditions tailored to specific applications. For example, bromination reactions using N-bromosuccinimide as a brominating agent in appropriate solvents might offer more controlled conditions for obtaining the desired trans stereochemistry .
Chemical Reactivity and Behavior
The chemical behavior of trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene is primarily defined by its bromine substituents and their spatial arrangement in the molecule.
Reactivity Patterns
The bromine atoms at positions 1 and 4 serve as excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. Additionally, under basic conditions, elimination reactions can occur, potentially leading to the formation of unsaturated derivatives. Research with related compounds has shown that elimination of hydrogen halide under basic conditions can lead to the formation of various naphthalene derivatives .
Stereochemical Considerations
The trans configuration of the bromine atoms significantly influences the compound's reactivity. As demonstrated in studies with similar compounds, the stereochemistry can determine which elimination pathways are favored. For example, in related compounds, elimination of hydrogen halide occurs only from syn adducts, suggesting that conformational factors play a crucial role in the reactivity of these brominated compounds .
Transformations
Trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene can be transformed into various derivatives through substitution, elimination, or reduction reactions. These transformations can lead to the synthesis of functionalized tetrahydronaphthalenes and naphthalenes with applications in pharmaceutical chemistry and materials science .
Applications in Organic Synthesis
Trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene serves as a valuable intermediate in various synthetic pathways.
Precursor for Functionalized Naphthalenes
The compound can act as a precursor for synthesizing various functionalized naphthalene derivatives that would be difficult to prepare through direct functionalization of naphthalene . Through controlled elimination reactions, it can lead to specifically substituted naphthalene systems.
Role in Stereoselective Synthesis
The defined stereochemistry of trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene makes it valuable in stereoselective synthesis where the configuration of substituents needs to be precisely controlled. This property is particularly important in the synthesis of bioactive compounds where stereochemistry often determines biological activity .
Applications in Research
In research settings, trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene serves as a model compound for studying stereoselective reactions and understanding the influence of substituent configuration on reactivity patterns .
Comparison with Related Compounds
Understanding the similarities and differences between trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene and related compounds provides valuable context for its applications and reactivity.
Comparison with Isomeric Forms
Trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene differs significantly from its cis isomer in terms of reactivity and physical properties. The trans configuration creates a different spatial arrangement that affects how the compound interacts with reagents and participates in chemical transformations.
Comparison with Other Brominated Tetrahydronaphthalenes
Other brominated derivatives, such as trans-1,2-dibromo-1,2,3,4-tetrahydronaphthalene (CAS: 5141658), exhibit different reactivity patterns due to the position of the bromine atoms . The positional isomers show distinct chemical behaviors that can be exploited for specific synthetic purposes.
Table 2: Comparison of Trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene with Related Compounds
Compound | CAS Number | Key Differences |
---|---|---|
Trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene | 124295-81-4 | Bromine atoms at positions 1 and 4 in trans configuration |
Trans-1,2-dibromo-1,2,3,4-tetrahydronaphthalene | N/A (5141658 in PubChemLite) | Bromine atoms at adjacent positions (1 and 2) |
6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | 184885-74-3 | Contains additional methyl groups and different bromine positions |
Trans-1,4-dibromo-2-butene | 6974-12-5 | Acyclic analog with different chemical properties |
Relationship to Other Functionalized Tetrahydronaphthalenes
Hydroxylated and epoxidized derivatives of tetrahydronaphthalene, such as trans-trans-trans-1,4-dihydroxy-2,3-dibromotetralin, demonstrate how the tetrahydronaphthalene scaffold can be further functionalized to create compounds with diverse properties and applications .
Analytical Characterization
Various analytical techniques can be employed to characterize trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene and confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information about the compound. The proton NMR spectrum would show characteristic patterns for the aromatic region (representing the benzene ring) and aliphatic region (representing the tetrahydro portion), with specific coupling patterns that confirm the trans configuration of the bromine substituents .
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene. The distinctive isotope pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) creates a characteristic pattern in the mass spectrum that helps confirm the presence of two bromine atoms in the molecule .
Crystallographic Analysis
X-ray crystallography, when applicable, provides definitive evidence of the three-dimensional structure and confirms the trans configuration of the bromine substituents. This technique is particularly valuable for distinguishing between cis and trans isomers in solid-state structures .
Future Research Directions
Research on trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene continues to evolve, with several promising directions for future investigation.
Novel Synthetic Applications
Exploring new synthetic pathways that utilize trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a building block could lead to the development of novel compounds with applications in materials science, medicinal chemistry, and other fields .
Mechanistic Studies
Detailed studies of reaction mechanisms involving trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene would enhance understanding of stereochemical influences on reactivity, potentially leading to improved synthetic methods and applications .
Structure-Activity Relationships
Investigating the relationship between the structure of trans-1,4-dibromo-1,2,3,4-tetrahydronaphthalene and its derivatives and their biological activities could identify new lead compounds for pharmaceutical development .
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